Suc-Gly-Phe-Gly-pNA
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Overview
Description
Suc-Gly-Phe-Gly-pNA, also known as N-Succinyl-Gly-Gly-Phe-p-nitroanilide, is a synthetic peptide substrate commonly used in biochemical research. This compound is particularly valuable for its role as a chromogenic substrate for proteases such as chymotrypsin and Streptomyces griseus protease B. The release of p-nitroaniline upon enzymatic cleavage allows for the quantification of protease activity through colorimetric assays .
Mechanism of Action
Target of Action
Suc-Gly-Phe-Gly-pNA is primarily a substrate for the enzyme chymotrypsin . Chymotrypsin is a digestive enzyme that breaks down proteins in the small intestine. It is synthesized in the pancreas and transported in an inactive form (chymotrypsinogen) to the small intestine, where it is activated.
Mode of Action
The compound interacts with chymotrypsin through a process known as hydrolysis . In this process, chymotrypsin cleaves the peptide bond in the substrate, leading to the formation of smaller peptides and the release of p-nitroaniline .
Result of Action
The hydrolysis of this compound by chymotrypsin results in the formation of smaller peptides and the release of p-nitroaniline . The released p-nitroaniline forms a yellow chromophore that can be measured spectrophotometrically at 410 nm , providing a convenient method for monitoring chymotrypsin activity.
Biochemical Analysis
Biochemical Properties
Suc-Gly-Phe-Gly-pNA interacts with enzymes such as chymotrypsin . Chymotrypsin is a protease enzyme that breaks down proteins into smaller peptides. The interaction between this compound and chymotrypsin is of a hydrolytic nature, where the enzyme cleaves the peptide bonds in the substrate .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interactions with chymotrypsin. When this compound binds to the active site of chymotrypsin, it undergoes hydrolysis, a process that results in the cleavage of its peptide bonds .
Metabolic Pathways
This compound is involved in the metabolic pathway of protein degradation, where it serves as a substrate for the enzyme chymotrypsin
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Suc-Gly-Phe-Gly-pNA typically involves the stepwise coupling of amino acids using standard peptide synthesis techniques. The process begins with the protection of amino groups using suitable protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl). The carboxyl groups are activated using reagents like DCC (dicyclohexylcarbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to facilitate peptide bond formation. The final step involves the deprotection of the amino groups and the coupling of p-nitroaniline to the peptide chain .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput purification techniques such as HPLC (high-performance liquid chromatography) ensures the efficient and high-yield production of the compound. The reaction conditions are optimized to maintain the stability and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Suc-Gly-Phe-Gly-pNA primarily undergoes hydrolysis reactions catalyzed by proteases. The cleavage of the peptide bond between the phenylalanine and glycine residues results in the release of p-nitroaniline, which can be detected colorimetrically .
Common Reagents and Conditions
The hydrolysis of this compound is typically carried out in aqueous buffer solutions at physiological pH (around 7.4). Common reagents include proteases such as chymotrypsin and Streptomyces griseus protease B. The reaction is monitored by measuring the absorbance of p-nitroaniline at 405 nm .
Major Products
The major product formed from the hydrolysis of this compound is p-nitroaniline, which is released upon cleavage of the peptide bond. This product is easily quantifiable due to its distinct yellow color .
Scientific Research Applications
Suc-Gly-Phe-Gly-pNA is widely used in scientific research for the quantification of protease activity. Its applications span various fields, including:
Comparison with Similar Compounds
Similar Compounds
N-Succinyl-L-phenylalanine-p-nitroanilide: Another chromogenic substrate used for similar applications in protease assays.
Suc-Ala-Ala-Pro-Phe-pNA: A substrate for chymotrypsin and human pancreatic elastase, also used in enzyme kinetics studies.
N-Benzoyl-L-tyrosine p-nitroanilide: Used in the study of protease activity, particularly for enzymes like trypsin.
Uniqueness
Suc-Gly-Phe-Gly-pNA is unique due to its specific sequence, which makes it a preferred substrate for certain proteases like chymotrypsin. Its ability to release p-nitroaniline upon cleavage allows for easy and accurate quantification of protease activity, making it a valuable tool in various biochemical and medical research applications .
Properties
IUPAC Name |
(2S)-2-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]-N-[2-(4-nitroanilino)-2-oxoethyl]-3-phenylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O7/c29-19(25-16-6-8-17(9-7-16)28(34)35)13-24-23(33)18(12-15-4-2-1-3-5-15)26-20(30)14-27-21(31)10-11-22(27)32/h1-9,18H,10-14H2,(H,24,33)(H,25,29)(H,26,30)/t18-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHICHMUSRMLOH-SFHVURJKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)CC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.